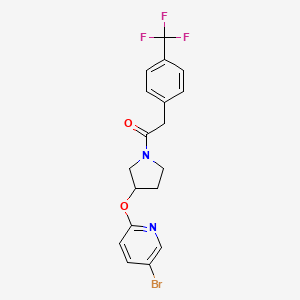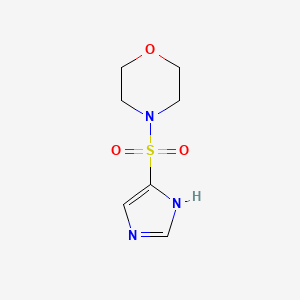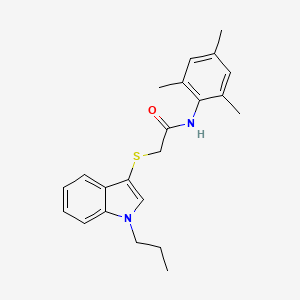
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C18H16BrF3N2O2 and its molecular weight is 429.237. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Hydrogen-bonding Patterns and Crystal Structure
One area of research focuses on the structural analysis of related compounds, highlighting their hydrogen-bonding patterns and crystal structure. For instance, studies have investigated enaminones similar to the compound , revealing intricate intra- and intermolecular hydrogen bonding that plays a crucial role in stabilizing their crystal structures. Such research provides valuable insights into the design of new materials and the synthesis of complex molecules (Balderson et al., 2007).
Organic Synthesis and Chemical Transformations
Another significant application lies in the field of organic synthesis, where related compounds serve as intermediates or reactants in the synthesis of diverse organic molecules. For example, research has explored the thermal decomposition of bromo-methyl-triazolo-pyridine compounds to form pyridylcarbene intermediates, leading to the synthesis of various pyridine derivatives. Such studies underscore the importance of these compounds in facilitating complex chemical transformations and synthesizing novel molecules (Abarca et al., 2006).
Antimicrobial and Antitumor Activity
Additionally, research has been conducted on derivatives of pyrrolidine and pyridine for their antimicrobial and antitumor activities. For instance, compounds containing pyrrolidine and thiazol-2-yl groups have been synthesized and screened for their antimicrobial properties, with some showing promising activity against bacterial strains. This illustrates the potential of such compounds in the development of new antimicrobial agents (Nural et al., 2018).
Catalysis and Materials Science
Research in materials science and catalysis also features these compounds, with studies examining their role as catalysts in chemical reactions or as building blocks in materials with novel properties. For example, rhenium(I) complexes containing pyridine derivatives have been synthesized and evaluated for their DNA interaction, cytotoxicity, and antibacterial activities, showcasing the multifaceted applications of these compounds beyond mere structural interests (Varma et al., 2020).
特性
IUPAC Name |
1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrF3N2O2/c19-14-5-6-16(23-10-14)26-15-7-8-24(11-15)17(25)9-12-1-3-13(4-2-12)18(20,21)22/h1-6,10,15H,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVJZNYVXYQPHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2878047.png)
![(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2878049.png)



![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylic acid;dihydrochloride](/img/structure/B2878057.png)

![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2878059.png)
![N-[(2,6-difluorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2878060.png)
![ethyl 4-(2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2878064.png)

![8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2878068.png)
